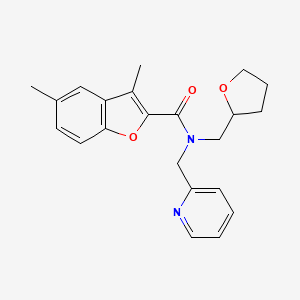![molecular formula C25H38N4O3 B3809035 1-(4-benzylpiperazin-1-yl)-3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]propan-1-one](/img/structure/B3809035.png)
1-(4-benzylpiperazin-1-yl)-3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]propan-1-one
Übersicht
Beschreibung
1-(4-benzylpiperazin-1-yl)-3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]propan-1-one is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-benzylpiperazin-1-yl)-3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Ring: Starting with benzylamine and reacting it with a suitable dihaloalkane to form the piperazine ring.
Introduction of the Oxazolidine Group: Reacting the piperazine derivative with an oxazolidine precursor under controlled conditions.
Coupling with Piperidine: Using a coupling agent to attach the piperidine ring to the piperazine-oxazolidine intermediate.
Final Functionalization: Introducing the propanoyl group through acylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-benzylpiperazin-1-yl)-3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking down of the compound in the presence of water.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Hydrolysis Conditions: Acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-benzylpiperazin-1-yl)-3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]propan-1-one involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of certain receptors.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Cellular Pathways: Affecting signaling pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-benzylpiperazin-1-yl)-3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]propan-1-one: A similar compound with slight variations in the functional groups.
Piperazine Derivatives: Compounds with the piperazine ring structure but different substituents.
Oxazolidine Derivatives: Compounds containing the oxazolidine ring with various functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and chemical reactivity compared to other similar compounds.
Eigenschaften
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N4O3/c30-24(27-17-15-26(16-18-27)20-22-6-2-1-3-7-22)10-9-23-8-4-12-28(21-23)25(31)11-14-29-13-5-19-32-29/h1-3,6-7,23H,4-5,8-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFFDGLGZXUNTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2CCCO2)CCC(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[(1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-4-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}methanol trifluoroacetate (salt)](/img/structure/B3808956.png)
![2-{ethyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B3808961.png)

![N-isopropyl-N-[(5-oxo-2-pyrrolidinyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3808972.png)
![5-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B3808974.png)
![N-ethyl-5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-pyridinamine](/img/structure/B3808981.png)
![4-{[4-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl]methyl}-1-(1H-imidazol-2-ylcarbonyl)piperidine trifluoroacetate](/img/structure/B3808983.png)

![N-cyclohexyl-2-[(3-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B3809012.png)
![3-[(1E)-3-(3-cyclobutyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-3-oxoprop-1-en-1-yl]-4H-chromen-4-one](/img/structure/B3809022.png)

![[1'-(9H-fluoren-2-ylmethyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B3809029.png)
![2-[(E)-2-phenylvinyl]-5-(pyrrolidin-1-ylmethyl)pyridine](/img/structure/B3809042.png)

